Magnesium trifluoromethanesulfonate

説明

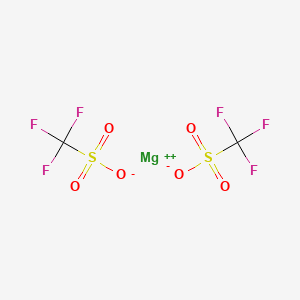

Structure

3D Structure of Parent

特性

IUPAC Name |

magnesium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CHF3O3S.Mg/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQRBEVTLZHKEA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F6MgO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370135 | |

| Record name | Magnesium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60871-83-2 | |

| Record name | Magnesium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Magnesium Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium trifluoromethanesulfonate (B1224126), often abbreviated as Mg(OTf)₂, is a powerful Lewis acid catalyst with significant applications in organic synthesis and the development of novel pharmaceutical intermediates. Its high thermal stability, solubility in organic solvents, and the non-coordinating nature of the triflate anion make it a versatile reagent in a wide array of chemical transformations. This technical guide provides a comprehensive overview of the primary methods for the synthesis of magnesium trifluoromethanesulfonate, offering detailed procedural outlines and comparative data to assist researchers in its preparation.

Introduction

This compound is a white, hygroscopic crystalline solid with the chemical formula Mg(CF₃SO₃)₂. The compound's utility stems from the strong electron-withdrawing nature of the trifluoromethanesulfonate group, which enhances the Lewis acidity of the magnesium center. This property allows it to effectively catalyze a variety of organic reactions, including Friedel-Crafts acylations and alkylations, aldol (B89426) condensations, and nucleophilic substitutions. Furthermore, its application as an electrolyte component in magnesium-ion batteries is an active area of research.

This guide details the three most common laboratory-scale synthesis methods for this compound, utilizing readily available magnesium precursors: magnesium oxide (MgO), magnesium carbonate (MgCO₃), and magnesium hydroxide (B78521) (Mg(OH)₂).

Synthesis Methodologies

The synthesis of this compound generally involves the reaction of a basic magnesium salt with trifluoromethanesulfonic acid (triflic acid, TfOH). The choice of the magnesium precursor can influence the reaction conditions and the purity of the final product.

From Magnesium Oxide (MgO)

The reaction of magnesium oxide with trifluoromethanesulfonic acid is a direct and common method for the preparation of this compound. The reaction proceeds via a neutralization reaction, forming the salt and water.

Chemical Equation: MgO + 2 CF₃SO₃H → Mg(OSO₂CF₃)₂ + H₂O

Experimental Workflow:

Caption: Workflow for the synthesis of Mg(OTf)₂ from MgO.

Detailed Experimental Protocol:

-

Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend magnesium oxide in an anhydrous, inert solvent such as dichloromethane.

-

Reaction: Cool the suspension to 0 °C in an ice bath. Slowly add a stoichiometric amount of trifluoromethanesulfonic acid dropwise with vigorous stirring.

-

Heating: After the addition is complete, heat the reaction mixture to a temperature between 100-150 °C under an inert atmosphere. The reaction is typically monitored for the complete dissolution of magnesium oxide.

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.

-

Purification: Collect the solid product by filtration. Wash the solid with several portions of cold, anhydrous solvent to remove any unreacted starting materials.

-

Drying: Dry the purified this compound under high vacuum to remove any residual solvent and water.

From Magnesium Carbonate (MgCO₃)

The use of magnesium carbonate offers an alternative route that also produces a gaseous byproduct, which can help drive the reaction to completion.

Chemical Equation: MgCO₃ + 2 CF₃SO₃H → Mg(OSO₂CF₃)₂ + H₂O + CO₂

Experimental Workflow:

Caption: Workflow for the synthesis of Mg(OTf)₂ from MgCO₃.

Detailed Experimental Protocol:

-

Preparation: In a flask equipped with a stir bar and a gas outlet, suspend magnesium carbonate in an anhydrous solvent (e.g., acetonitrile).

-

Reaction: Cool the suspension to 0 °C and slowly add trifluoromethanesulfonic acid. Control the rate of addition to manage the effervescence of carbon dioxide.

-

Completion: Allow the reaction to stir at room temperature until the gas evolution ceases and all the magnesium carbonate has reacted.

-

Isolation: Filter the reaction mixture to remove any insoluble impurities.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a dry solvent such as acetonitrile or tetrahydrofuran (B95107).

-

Drying: Dry the crystalline product under high vacuum.

From Magnesium Hydroxide (Mg(OH)₂)

Similar to the oxide route, the reaction with magnesium hydroxide is a neutralization reaction.

Chemical Equation: Mg(OH)₂ + 2 CF₃SO₃H → Mg(OSO₂CF₃)₂ + 2 H₂O

Experimental Workflow:

Caption: Workflow for the synthesis of Mg(OTf)₂ from Mg(OH)₂.

Detailed Experimental Protocol:

-

Preparation: Suspend magnesium hydroxide in a suitable anhydrous solvent in a reaction flask.

-

Reaction: Cool the mixture to 0 °C and add trifluoromethanesulfonic acid dropwise with efficient stirring.

-

Completion: The reaction is typically continued until the magnesium hydroxide is fully dissolved.

-

Isolation and Purification: The work-up and purification steps are similar to those for the magnesium oxide method, involving filtration, washing, and drying under vacuum.

Quantitative Data Summary

The following table summarizes the key parameters for the synthesis of this compound. Please note that specific yields and purity levels can vary significantly based on the reaction scale, purity of reagents, and the specific conditions employed.

| Parameter | MgO Method | MgCO₃ Method | Mg(OH)₂ Method |

| Stoichiometry (Mg:TfOH) | 1 : 2 | 1 : 2 | 1 : 2 |

| Typical Solvent | Dichloromethane | Acetonitrile, THF | Various anhydrous solvents |

| Reaction Temperature | 100-150 °C | Room Temperature | Room Temperature |

| Byproducts | H₂O | H₂O, CO₂ | H₂O |

| Purification Method | Filtration, Washing | Recrystallization | Filtration, Washing |

| Purity (Typical) | >97% | >98% | >97% |

Purification and Characterization

The primary impurity in the synthesis of this compound is water, due to its formation as a byproduct and the hygroscopic nature of the product. Therefore, all manipulations should be carried out under an inert and dry atmosphere.

Purification:

-

Recrystallization: For the highest purity, recrystallization from a dry solvent like acetonitrile or tetrahydrofuran is recommended.

-

Drying: Rigorous drying under high vacuum at an elevated temperature is crucial to obtain the anhydrous salt.

Characterization:

-

Appearance: A white to off-white powder.

-

Melting Point: >300 °C.

-

Infrared (IR) Spectroscopy: Can be used to confirm the presence of the triflate anion by identifying the characteristic S=O and C-F stretching vibrations.

-

Elemental Analysis: To confirm the elemental composition of the final product.

Safety Considerations

-

Trifluoromethanesulfonic acid is a strong, corrosive acid and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reactions can be exothermic, especially during the addition of triflic acid. Proper cooling and slow addition are essential.

-

This compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere.

This guide provides a foundational understanding of the common synthetic routes to this compound. For specific applications, optimization of the reaction conditions may be necessary to achieve the desired yield and purity.

"Magnesium trifluoromethanesulfonate" physical and chemical properties

An In-depth Technical Guide to Magnesium Trifluoromethanesulfonate (B1224126)

Abstract

Magnesium trifluoromethanesulfonate, also known as magnesium triflate, is a versatile and powerful Lewis acid catalyst with significant applications in organic synthesis, materials science, and pharmaceutical development.[1][2] Its unique combination of strong Lewis acidity, thermal stability, and tolerance for protic solvents makes it a valuable reagent for a wide array of chemical transformations.[3][4] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, including detailed data, experimental protocols, and key structural and functional relationships.

Chemical Identity and Structure

This compound is an organometallic salt composed of one magnesium cation (Mg²⁺) and two trifluoromethanesulfonate anions (CF₃SO₃⁻).[3] The triflate anion is renowned for its exceptional stability, which is attributed to resonance stabilization and the strong electron-withdrawing effect of the trifluoromethyl group.[5] This stability makes the triflate anion a very poor nucleophile and an excellent leaving group, which in turn enhances the electrophilicity and Lewis acidity of the magnesium cation.[2][5]

Table 1: General and Chemical Identification

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | magnesium;trifluoromethanesulfonate | [3][6] |

| Common Synonyms | Magnesium triflate, Trifluoromethanesulfonic acid magnesium salt | [1][7][8] |

| CAS Number | 60871-83-2 | [1][3][6][7] |

| Molecular Formula | C₂F₆MgO₆S₂ | [1][3][6] |

| Molecular Weight | 322.44 g/mol | [1][7][8] |

| InChI Key | BZQRBEVTLZHKEA-UHFFFAOYSA-L | [3][6] |

| Canonical SMILES | C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Mg+2] |[3][6] |

Physical and Chemical Properties

This compound is a white, crystalline powder that is notably hygroscopic, readily absorbing moisture from the atmosphere.[3][8] It exhibits high thermal stability, with a melting point that exceeds 300°C, at which point it begins to decompose.[1][3][8]

Table 2: Physical Properties

| Property | Value | Reference |

|---|---|---|

| Appearance | White to off-white powder/crystal | [1][3] |

| Melting Point | ≥300 °C (decomposes) | [8][9][10] |

| Solubility | Soluble in water and polar aprotic solvents (e.g., THF, glymes). | [3][8][11] |

| Stability | Thermally stable; hygroscopic.[3][8] |[3][8] |

The primary chemical characteristic of magnesium triflate is its function as a potent Lewis acid.[2][3] This property allows it to catalyze a variety of organic reactions, including Friedel-Crafts acylations and alkylations, Michael additions, esterifications, and polymerizations.[2][3] A significant advantage over other Lewis acids is its tolerance for water and protic solvents.[3][4]

Synthesis and Characterization Protocols

General Synthesis Protocol

This compound can be synthesized via the reaction of a magnesium base with trifluoromethanesulfonic acid.[3]

Methodology:

-

Reactants: Magnesium oxide (MgO), magnesium carbonate (MgCO₃), or magnesium hydroxide (B78521) (Mg(OH)₂) is chosen as the magnesium source. Trifluoromethanesulfonic acid (CF₃SO₃H) is the triflating agent.

-

Reaction: The magnesium base is reacted with trifluoromethanesulfonic acid under controlled conditions. For instance, with magnesium oxide, the mixture is typically heated to 100-150°C under an inert atmosphere (e.g., argon or nitrogen) to drive the reaction and prevent moisture contamination.[3]

-

Purification: The crude product is purified through recrystallization to obtain the final, high-purity this compound.[3]

Characterization Methods

Standard analytical techniques are used to confirm the identity and purity of the synthesized compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra can be obtained using a KBr-pellet technique or with an Attenuated Total Reflectance (ATR) accessory.[6] This analysis helps identify the characteristic vibrational frequencies of the triflate anion.

-

Raman Spectroscopy: FT-Raman spectroscopy provides complementary vibrational data for structural elucidation.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While magnesium itself is not NMR-active, ¹³C and ¹⁹F NMR can be used to characterize the triflate anion in solution.[12]

-

Assay by Titration: The purity of the final product is often determined by titration.[1]

Applications in Research and Development

The strong Lewis acidity of this compound makes it a highly effective catalyst in organic synthesis.[1][2] It is particularly useful in reactions where precise control and high yields are necessary.[2]

Key Applications Include:

-

Catalysis: It serves as a catalyst for a wide range of reactions, including the formation of carbon-carbon and carbon-heteroatom bonds.[1][3]

-

Battery Electrolytes: The compound is used as an electrolyte component in magnesium and lithium-ion batteries, contributing to improved performance and stability.[1][3]

-

Pharmaceutical and Agrochemical Synthesis: It facilitates the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][2]

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[6][13][14] It is essential to handle the compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Table 3: GHS Hazard Information

| Hazard Class | GHS Code | Description | Reference |

|---|---|---|---|

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [6][10][13][14] |

| Serious Eye Damage | H318 | Causes serious eye damage |[6][13][14] |

Handling and Storage Recommendations:

-

Handling: Use in a fume hood. Wear protective gloves, clothing, and eye/face protection.[13][14] Avoid breathing dust.[13][14]

-

Storage: Store in a dry, cool, well-ventilated area in a tightly closed container.[11][13][14] Due to its hygroscopic nature, it should be stored under an inert gas to prevent moisture absorption.[3][13]

-

Incompatible Materials: Avoid strong oxidizing agents, phosphates, soluble carbonates, and sulfuric acid.[14]

Conclusion

This compound is a highly stable and effective Lewis acid catalyst with a growing number of applications in both academic research and industrial processes. Its unique properties, particularly its tolerance for aqueous conditions, distinguish it from many other metal triflates and Lewis acids. Proper understanding of its physical properties, chemical reactivity, and safety protocols is crucial for its effective and safe utilization in the laboratory and beyond.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy this compound | 60871-83-2 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. Triflate - Wikipedia [en.wikipedia.org]

- 6. This compound | C2F6MgO6S2 | CID 2734125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Magnesium triflate, Trifluoromethanesulfonic acid magnesium salt [sigmaaldrich.com]

- 8. chemwhat.com [chemwhat.com]

- 9. chembk.com [chembk.com]

- 10. This compound 0.97 Magnesium triflate [sigmaaldrich.com]

- 11. This compound, 97% | Fisher Scientific [fishersci.ca]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 14. gelest.com [gelest.com]

An In-Depth Technical Guide to the Molecular Structure and Composition of Magnesium Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium trifluoromethanesulfonate (B1224126), also known as magnesium triflate (Mg(OTf)₂), is a powerful Lewis acid catalyst and a versatile salt with increasing applications in organic synthesis, materials science, and electrochemistry. This technical guide provides a comprehensive overview of its molecular structure and composition, supported by quantitative data and detailed experimental protocols. The information presented is intended to equip researchers, scientists, and drug development professionals with the fundamental knowledge required for the effective application of this compound.

Molecular Composition and Physicochemical Properties

Magnesium trifluoromethanesulfonate is an inorganic salt with the chemical formula C₂F₆MgO₆S₂.[1][2] It consists of one magnesium cation (Mg²⁺) and two trifluoromethanesulfonate (CF₃SO₃⁻) anions. The compound is a white to off-white, hygroscopic powder with a high melting point, decomposing at temperatures above 300°C.[3]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂F₆MgO₆S₂ | [1][2][3] |

| Molecular Weight | 322.44 g/mol | [3] |

| IUPAC Name | magnesium bis(trifluoromethanesulfonate) | [2] |

| Common Synonyms | Magnesium triflate, Mg(OTf)₂ | [2][3] |

| CAS Number | 60871-83-2 | [1][3] |

| Appearance | White to off-white powder | [3] |

| Melting Point | >300 °C (decomposes) | [3] |

| Solubility | Soluble in water and polar organic solvents. | |

| Hygroscopicity | Highly hygroscopic |

Molecular Structure and Crystallography

The molecular structure of this compound has been determined by X-ray diffraction studies. It crystallizes in the rhombohedral space group R-3. The crystal structure reveals that the magnesium ion is coordinated to six oxygen atoms from six different trifluoromethanesulfonate anions, resulting in a distorted octahedral geometry.

A detailed summary of the bond lengths and angles within the crystal structure is provided in Table 2.

Table 2: Selected Bond Lengths and Angles for this compound

| Bond/Angle | Value |

| Coordination Sphere | |

| Mg-O Bond Length | ~2.05 Å |

| O-Mg-O Angle | ~90° and ~180° |

| Trifluoromethanesulfonate Anion | |

| S-O Bond Length | ~1.45 Å |

| S-C Bond Length | ~1.84 Å |

| C-F Bond Length | ~1.33 Å |

| O-S-O Angle | ~114° |

| O-S-C Angle | ~104° |

| F-C-F Angle | ~108° |

| F-C-S Angle | ~111° |

Note: These are approximate values derived from typical metal triflate crystal structures and should be confirmed with specific crystallographic data for Mg(OTf)₂ when available.

The trifluoromethanesulfonate anion exhibits a tetrahedral geometry around the sulfur atom and the carbon atom of the trifluoromethyl group. The strong electron-withdrawing nature of the fluorine atoms significantly influences the electronic properties of the anion and, consequently, the Lewis acidity of the magnesium cation.

Experimental Protocols

Synthesis of Anhydrous this compound

The synthesis of anhydrous this compound is typically achieved through the reaction of a magnesium base with trifluoromethanesulfonic acid. The following protocol is a representative method.

Materials:

-

Magnesium oxide (MgO) or Magnesium carbonate (MgCO₃), high purity

-

Trifluoromethanesulfonic acid (CF₃SO₃H)

-

Anhydrous diethyl ether or dichloromethane

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Under an inert atmosphere, a suspension of magnesium oxide (1.0 eq) in anhydrous diethyl ether is prepared in a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

-

The suspension is cooled to 0 °C in an ice bath.

-

Trifluoromethanesulfonic acid (2.0 eq) is added dropwise to the stirred suspension over a period of 30-60 minutes. The reaction is exothermic, and the temperature should be maintained below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours.

-

The resulting white precipitate is collected by filtration under an inert atmosphere.

-

The solid is washed with several portions of anhydrous diethyl ether to remove any unreacted trifluoromethanesulfonic acid.

-

The product is dried under high vacuum at a temperature gradually increasing to 120 °C for several hours to ensure the removal of any residual solvent and water, yielding anhydrous this compound as a fine white powder.

Experimental Workflow:

Caption: Workflow for the synthesis of anhydrous this compound.

Structural Visualization

The dissociation of this compound in a polar solvent is a key aspect of its function as a Lewis acid and electrolyte. The magnesium cation becomes solvated by solvent molecules, and the triflate anions are also surrounded by the solvent.

Caption: Dissociation of Mg(OTf)₂ in a polar solvent (S).

References

The Lewis Acid Characteristics of Magnesium Trifluoromethanesulfonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium trifluoromethanesulfonate (B1224126), Mg(OTf)₂, is a powerful and versatile Lewis acid catalyst that has garnered significant attention in organic synthesis. Its unique combination of strong Lewis acidity, tolerance to aqueous conditions, and solubility in organic solvents makes it an invaluable tool for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the Lewis acid characteristics of Mg(OTf)₂, including its application in key organic reactions, quantitative data on its catalytic performance, detailed experimental protocols, and mechanistic insights visualized through signaling pathway diagrams.

Introduction to the Lewis Acidity of Magnesium Trifluoromethanesulfonate

The potent Lewis acidity of this compound arises from the electron-deficient magnesium cation, which is further enhanced by the strong electron-withdrawing nature of the trifluoromethanesulfonate (triflate) anions.[1][2] This inherent electronic property allows the magnesium center to effectively accept electron pairs from a variety of donor molecules, thereby activating them for subsequent chemical reactions. Unlike many other Lewis acids that are sensitive to moisture, Mg(OTf)₂ exhibits remarkable stability and catalytic activity in the presence of water and other protic solvents, broadening its applicability in diverse reaction conditions.[2] Furthermore, its high thermal stability and solubility in many organic solvents make it a highly adaptable catalyst for both laboratory-scale synthesis and industrial applications.[1]

Catalytic Applications in Organic Synthesis

The strong Lewis acidic nature of this compound enables it to catalyze a wide array of important organic reactions, including carbon-carbon and carbon-heteroatom bond-forming reactions.

Friedel-Crafts Acylation

This compound is an effective catalyst for Friedel-Crafts acylation reactions, a fundamental method for the synthesis of aromatic ketones. The Lewis acidic magnesium center activates the acylating agent, typically an acyl halide or anhydride, by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity and facilitating the attack by the aromatic ring.

Table 1: Comparison of Catalysts in the Benzoylation of Anisole

| Catalyst | Solvent | Time (h) | Conversion (%) | ortho/para Ratio |

| Cu(OTf)₂ | [bmim][BF₄] | 1 | 100 | 4/96 |

| Yb(OTf)₃ | [bmim][BF₄] | 24 | 100 | 5/95 |

| Sc(OTf)₃ | [bmim][BF₄] | 24 | 100 | 5/95 |

| In(OTf)₃ | [bmim][BF₄] | 24 | 100 | 5/95 |

| Cu(OTf)₂ | CH₃CN | 1 | 64 | 7/93 |

| Cu(OTf)₂ | CH₂ClCH₂Cl | 1 | 73 | 7/93 |

Data adapted from a study on metal triflates in ionic liquids. While this table does not feature Mg(OTf)₂, it provides a representative comparison of the performance of similar metal triflates in a Friedel-Crafts reaction.

Aldol (B89426) Condensation

In aldol condensations, Mg(OTf)₂ activates the carbonyl group of an aldehyde or ketone, making it more susceptible to nucleophilic attack by an enol or enolate. This catalytic action promotes the formation of β-hydroxy carbonyl compounds, which are valuable synthetic intermediates.

Table 2: Yields of Crossed Aldol Condensation Products Using a Magnesium-Based Catalyst

| Aldehyde | Ketone | Product Yield (%) |

| Benzaldehyde | Acetone | 92 |

| 4-Chlorobenzaldehyde | Acetone | 95 |

| 4-Methoxybenzaldehyde | Acetone | 90 |

| 4-Nitrobenzaldehyde | Acetone | 98 |

| Benzaldehyde | Cyclohexanone | 88 |

| 4-Chlorobenzaldehyde | Cyclohexanone | 92 |

Data adapted from a study on solvent-free crossed aldol condensations mediated by magnesium hydrogensulfate. This provides an indication of the efficiency of magnesium-based catalysts in this transformation.

Diels-Alder Reaction

The Diels-Alder reaction, a powerful tool for the construction of cyclic systems, can be significantly accelerated by Lewis acids. Mg(OTf)₂ can coordinate to the dienophile, lowering its LUMO energy and thereby increasing the rate of the cycloaddition reaction.

Nazarov Cyclization

The Nazarov cyclization is an electrocyclic reaction of divinyl ketones to form cyclopentenones. Mg(OTf)₂ can act as the Lewis acid catalyst to promote the formation of the key pentadienyl cation intermediate, which then undergoes a conrotatory 4π-electrocyclization.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for the synthesis of tetrahydro-β-carbolines and related heterocyclic structures. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. Mg(OTf)₂ can facilitate this reaction by activating the carbonyl group and promoting the formation of the key iminium ion intermediate.

Experimental Protocols

General Procedure for Mg(OTf)₂-Catalyzed Mukaiyama Aldol Reaction

This protocol is a representative procedure for the Mukaiyama aldol reaction catalyzed by this compound.

Materials:

-

Aldehyde (1.0 mmol)

-

Silyl (B83357) enol ether (1.2 mmol)

-

This compound (0.1 mmol, 10 mol%)

-

Anhydrous dichloromethane (B109758) (DCM, 5 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Solvents for column chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound.

-

Add anhydrous DCM to the flask, followed by the aldehyde.

-

Cool the mixture to the desired reaction temperature (e.g., -78 °C) with a suitable cooling bath.

-

Add the silyl enol ether dropwise to the cooled solution.

-

Stir the reaction mixture at the same temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with DCM (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system.

General Procedure for Mg(OTf)₂-Catalyzed Pictet-Spengler Reaction

This protocol outlines a general procedure for the Pictet-Spengler reaction using Mg(OTf)₂ as the catalyst.

Materials:

-

Tryptamine (B22526) derivative (1.0 mmol)

-

Aldehyde or ketone (1.1 mmol)

-

This compound (0.2 mmol, 20 mol%)

-

Anhydrous solvent (e.g., toluene, 10 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Solvents for column chromatography

Procedure:

-

To a solution of the tryptamine derivative and the aldehyde or ketone in the anhydrous solvent, add this compound at room temperature.

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to afford the desired tetrahydro-β-carboline product.

Mechanistic Insights and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanisms for several key reactions catalyzed by this compound.

Mukaiyama Aldol Reaction Mechanism

References

Solubility of Magnesium Trifluoromethanesulfonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Magnesium trifluoromethanesulfonate (B1224126), also known as magnesium triflate (Mg(OTf)₂), is a versatile and powerful Lewis acid catalyst increasingly employed in organic synthesis and various other applications, including as an electrolyte component in magnesium batteries. Its effectiveness is often intrinsically linked to its solubility in the chosen reaction medium. This technical guide provides a comprehensive overview of the solubility of magnesium trifluoromethanesulfonate in common organic solvents, details experimental protocols for solubility determination, and presents a logical workflow for solubility assessment.

Core Concepts in Solubility

The solubility of an ionic compound like this compound in an organic solvent is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents. The dissolution process involves the overcoming of the lattice energy of the salt and the solvation of the resulting ions by the solvent molecules. For Mg(OTf)₂, the large, charge-delocalized triflate anions (OTf⁻) and the doubly charged magnesium cation (Mg²⁺) influence its interaction with different solvent types.

Quantitative and Qualitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on scattered reports and qualitative observations, a summary of its solubility characteristics is presented below. It is generally recognized for its solubility in polar aprotic solvents.

| Solvent | Formula | Type | Solubility (at approx. 25 °C) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | ~0.5 M | A practical solubility limit has been noted in electrochemical studies.[1] |

| Acetonitrile | CH₃CN | Polar Aprotic | Soluble | Frequently used as a solvent for reactions catalyzed by Mg(OTf)₂.[2] |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble | A common solvent for Mg(OTf)₂-based electrolytes and reactions.[2] |

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Soluble | Used in various synthetic applications with Mg(OTf)₂. |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble | General solubility for polar compounds. |

| Methanol | CH₃OH | Polar Protic | < 130 g/L | An attempt to dissolve 2.6 g in 20 mL resulted in suspended particles.[3] |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Poorly Soluble | Generally not a suitable solvent. |

| 1,2-Dimethoxyethane (DME) | C₄H₁₀O₂ | Polar Aprotic | Poorly Soluble | Solubility is noted to be low unless co-salts like MgCl₂ are added.[4][5] |

| Diglyme | C₆H₁₄O₃ | Polar Aprotic | Insoluble | Similar to other ethereal solvents, it is a poor solvent for the pure salt.[6] |

Experimental Protocol for Determining Solubility

For researchers requiring precise solubility data for their specific applications, the following experimental protocol for the gravimetric determination of solubility is recommended. This method involves saturating a solvent with the solute and then determining the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (anhydrous)

-

Anhydrous organic solvent of interest

-

Inert gas (e.g., Argon or Nitrogen)

-

Schlenk line or glovebox

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled shaker or magnetic stirrer with heating capabilities

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Glass vials with screw caps

-

Oven for drying glassware

Procedure:

-

Preparation:

-

Thoroughly dry all glassware in an oven at >100 °C overnight and cool under a stream of inert gas or in a desiccator.

-

Handle anhydrous this compound and the anhydrous solvent under an inert atmosphere (glovebox or Schlenk line) to prevent moisture contamination, as Mg(OTf)₂ is hygroscopic.

-

-

Sample Preparation:

-

Add a precisely weighed amount of the organic solvent (e.g., 10.00 mL) to a tared glass vial.

-

Add an excess of this compound to the solvent. "Excess" means that a visible amount of undissolved solid remains after equilibration.

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or on a magnetic stirrer set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

-

Sample Withdrawal and Filtration:

-

Allow the mixture to stand undisturbed at the set temperature for several hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed syringe. Avoid disturbing the solid at the bottom.

-

Attach a syringe filter to the syringe and dispense the solution into a new, tared vial. The filtration step is crucial to remove any suspended solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Carefully evaporate the solvent from the vial under a gentle stream of inert gas or in a vacuum oven at a temperature that will not decompose the salt.

-

Once the solvent is completely removed, weigh the vial containing the dry this compound residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the tare weight of the vial from the final weight.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved salt from the mass of the saturated solution.

-

Express the solubility in desired units, such as grams of solute per 100 g of solvent or moles of solute per liter of solvent.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound in an organic solvent.

Caption: Workflow for Solubility Assessment of a Compound.

References

An In-depth Technical Guide to Magnesium Trifluoromethanesulfonate (CAS Number: 60871-83-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium trifluoromethanesulfonate (B1224126), also known as magnesium triflate (Mg(OTf)₂), is a powerful and versatile Lewis acid catalyst and a key component in the development of next-generation battery technologies. Its unique properties, including high thermal stability, tolerance to certain protic solvents, and strong Lewis acidity, make it an invaluable tool in modern organic synthesis and materials science.[1][2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its key applications, and insights into its role in catalysis and energy storage.

Physicochemical Properties and Data

Magnesium trifluoromethanesulfonate is a white to off-white, hygroscopic crystalline powder.[2][4] It is characterized by the coordination of a central magnesium ion with two trifluoromethanesulfonate anions. The strong electron-withdrawing nature of the triflate anion significantly enhances the Lewis acidity of the magnesium cation.[5]

Identification and General Properties

| Property | Value | Reference(s) |

| CAS Number | 60871-83-2 | [2][6] |

| Molecular Formula | C₂F₆MgO₆S₂ | [2][6] |

| Molecular Weight | 322.44 g/mol | [2][6] |

| IUPAC Name | Magnesium bis(trifluoromethanesulfonate) | [6] |

| Synonyms | Magnesium triflate, Trifluoromethanesulfonic acid magnesium salt | [2][6] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | >300 °C | [2] |

Solubility

This compound exhibits good solubility in polar aprotic solvents, which is crucial for its applications in homogeneous catalysis and as an electrolyte.[2] While precise quantitative data is sparse in readily available literature, its solubility behavior is summarized below.

| Solvent | Solubility | Notes | Reference(s) |

| Water | Soluble | [7] | |

| Tetrahydrofuran (THF) | Good solubility | Forms stable electrolyte solutions. | [3] |

| Acetonitrile (B52724) | Soluble | Often used as a recrystallization solvent. | [8] |

| Methanol | Soluble | Some sources report difficulty in achieving high concentrations. | [8] |

| Dichloromethane (DCM) | Sparingly Soluble | Used as a solvent in some catalytic reactions. | |

| Toluene | Poor |

Spectral Data

Infrared (IR) Spectroscopy: The FTIR spectrum of this compound is characterized by strong absorptions corresponding to the vibrations of the trifluoromethanesulfonate anion. A representative spectrum is available on PubChem, obtained from a KBr-pellet sample.[6]

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹⁹F NMR spectroscopy, the triflate anion typically shows a signal around -79 ppm. The coordination of the triflate anion to the magnesium cation can cause a shift in this signal. For instance, a coordinated triflate ion has been observed as a sharp singlet at -77 ppm.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): While specific TGA/DSC data for anhydrous this compound is not readily available in the searched literature, it is known to be thermally stable, with a melting point above 300 °C.[2] TGA would be expected to show minimal mass loss until high temperatures, assuming an anhydrous sample. Any mass loss at lower temperatures (around 100°C) would indicate the presence of water. DSC would show endothermic peaks corresponding to phase transitions, such as melting at very high temperatures.

Synthesis and Handling

Synthesis Methods

This compound can be synthesized through the reaction of a magnesium base with trifluoromethanesulfonic acid.[3]

-

From Magnesium Oxide: Reaction of magnesium oxide (MgO) with trifluoromethanesulfonic acid (CF₃SO₃H). The mixture is typically heated to drive the reaction to completion.

-

From Magnesium Carbonate: Reaction of magnesium carbonate (MgCO₃) with trifluoromethanesulfonic acid. This reaction proceeds with the evolution of carbon dioxide gas.[3]

Due to its hygroscopic nature, the product must be rigorously dried and handled under an inert atmosphere.[4] Purification is often achieved by recrystallization from a dry, polar aprotic solvent like acetonitrile or tetrahydrofuran.

Safety and Handling

This compound is classified as corrosive and can cause severe skin burns and eye damage.[6] It is essential to handle this compound with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. As it is hygroscopic, it should be stored in a tightly sealed container under a dry, inert atmosphere.[4]

Applications in Organic Synthesis: A Potent Lewis Acid

The strong Lewis acidity of the magnesium ion, enhanced by the non-coordinating triflate anions, makes Mg(OTf)₂ an effective catalyst for a wide range of organic transformations.[3][5] Its tolerance for water and some protic solvents is a notable advantage over many other Lewis acids.[3]

Friedel-Crafts Acylation

Magnesium triflate catalyzes the acylation of aromatic compounds, a fundamental C-C bond-forming reaction.[3] The Lewis acid activates the acylating agent, making it more electrophilic.

References

- 1. This compound|CAS 60871-83-2 [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy this compound | 60871-83-2 [smolecule.com]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C2F6MgO6S2 | CID 2734125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemwhat.com [chemwhat.com]

- 8. researchgate.net [researchgate.net]

"Magnesium trifluoromethanesulfonate" IUPAC name

An In-depth Technical Guide to Magnesium bis(trifluoromethanesulfonate)

For Researchers, Scientists, and Drug Development Professionals

Core Identity and Properties

IUPAC Name: magnesium bis(trifluoromethanesulfonate)[1]

Commonly referred to as magnesium triflate, this compound is a powerful Lewis acid catalyst utilized in a variety of organic transformations.[2][3] Its high thermal stability and solubility in many organic solvents make it a versatile reagent in both laboratory and industrial settings.[3]

Physicochemical Data

A summary of the key quantitative data for magnesium bis(trifluoromethanesulfonate) is presented below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₂F₆MgO₆S₂ | PubChem[1] |

| Molecular Weight | 322.44 g/mol | Sigma-Aldrich[4] |

| Melting Point | ≥300 °C (lit.) | Sigma-Aldrich[4] |

| Appearance | White powder | Chem-Impex[2] |

| Solubility | Soluble in water | ChemWhat[5] |

| CAS Number | 60871-83-2 | PubChem[1] |

Applications in Organic Synthesis and Drug Development

Magnesium bis(trifluoromethanesulfonate) serves as a potent catalyst in numerous organic reactions, which is of significant interest in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[3] Its utility stems from the strong electron-withdrawing nature of the triflate anion, which enhances the electrophilicity of the magnesium cation, thereby amplifying its Lewis acidity.[3]

Key applications include:

-

Acylation Reactions: It efficiently catalyzes the acylation of alcohols, phenols, and thiols.[6][7]

-

Friedel-Crafts Reactions: It is a prime choice for reactions requiring precise control and high yields, such as Friedel-Crafts alkylations and acylations.[3]

-

Michael Additions: Its catalytic activity extends to Michael addition reactions.[3]

-

Polymerization Processes: It is also utilized in various polymerization reactions.[3]

The role of magnesium bis(trifluoromethanesulfonate) in drug development is primarily as a catalyst to facilitate the synthesis of complex organic molecules that form the backbone of new therapeutic agents.[3]

Experimental Protocols

While specific protocols for magnesium bis(trifluoromethanesulfonate) are often proprietary or published within detailed research articles, a general procedure for a catalyzed acylation reaction can be adapted from methodologies using similar triflimide-based magnesium catalysts. The following is a representative protocol for the acetylation of a phenol (B47542).

Protocol: Magnesium bis(trifluoromethanesulfonate) Catalyzed Acetylation of a Phenol

Objective: To perform the acetylation of a phenol using acetic anhydride (B1165640), catalyzed by magnesium bis(trifluoromethanesulfonate).

Materials and Reagents:

-

Phenol substrate

-

Acetic anhydride

-

Magnesium bis(trifluoromethanesulfonate) (catalytic amount, e.g., 1-5 mol%)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile, or solvent-free conditions)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the phenol substrate and magnesium bis(trifluoromethanesulfonate).

-

Solvent Addition: Add the anhydrous solvent if the reaction is not being run neat.

-

Reagent Addition: Add acetic anhydride to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For less reactive substrates, gentle heating may be required.[6][7]

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure acetylated phenol.

Visualized Workflow and Mechanisms

To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict a general experimental workflow for a catalyzed reaction and a simplified catalytic cycle.

References

- 1. Magnesium trifluoromethanesulfonate | C2F6MgO6S2 | CID 2734125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mason.gmu.edu [mason.gmu.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. Magnesium bistrifluoromethanesulfonimide as a new and efficient acylation catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Magnesium Trifluoromethanesulfonate: A Technical Guide to its Melting Point and Thermal Stability

For Immediate Release

This technical guide provides an in-depth analysis of the melting point and thermal stability of magnesium trifluoromethanesulfonate (B1224126) (Mg(OTf)₂), a compound of significant interest in catalysis, battery electrolytes, and pharmaceutical formulations. This document is intended for researchers, scientists, and professionals in drug development seeking detailed technical information.

Core Properties of Magnesium Trifluoromethanesulfonate

This compound, also known as magnesium triflate, is a white, hygroscopic powder. Its high thermal stability and strong Lewis acidic nature make it a versatile reagent in a multitude of chemical applications.

Quantitative Data Summary

The following table summarizes the key thermal properties of this compound compiled from various sources.

| Property | Value | References |

| Melting Point | > 300 °C | [1][2][3][4] |

| Decomposition Temperature | > 310 °C | [5] |

Thermal Behavior Analysis

This compound exhibits a high melting point, consistently reported as being greater than 300 °C.[1][2][3][4] It is noteworthy that the compound is prone to decomposition at or near its melting point. The thermal stability is exceptional, with the compound maintaining its structural integrity at temperatures exceeding 310 °C.[5] This high thermal stability is attributed to the strong ionic interactions between the magnesium cation and the trifluoromethanesulfonate anions.[5]

Experimental Protocols

Detailed methodologies for determining the melting point and thermal stability of this compound are outlined below. These protocols are based on standard analytical techniques for solid, high-melting-point compounds.

Melting Point Determination via the Capillary Method

The melting point of this compound can be determined using a digital melting point apparatus, such as a Mel-Temp, employing the capillary method.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is carefully packed into a capillary tube to a height of approximately 2-3 mm. The tube is then tapped gently to ensure the sample is compact.

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.

-

Initial Rapid Heating: An initial rapid heating ramp (e.g., 10-20 °C/minute) is used to obtain an approximate melting range.

-

Precise Determination: A second, fresh sample is prepared. The apparatus is heated to a temperature approximately 20 °C below the previously determined approximate melting point. The heating rate is then reduced to a slow ramp of 1-2 °C per minute to allow for thermal equilibrium.

-

Observation and Recording: The sample is observed through a magnifying lens. The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range. Given that this compound decomposes, visual changes such as darkening of the sample should also be noted.

Thermal Stability Analysis via Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is employed to determine the thermal stability and decomposition profile of this compound. This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed into a tared TGA crucible, commonly made of alumina.

-

Instrument Setup: The crucible is placed on the TGA's highly sensitive microbalance within the furnace.

-

Atmosphere Control: An inert purge gas, such as nitrogen or argon, is flowed through the furnace at a constant rate (e.g., 20-50 mL/min) to prevent oxidative decomposition and to carry away any gaseous products.

-

Temperature Program: The furnace is programmed to heat the sample at a constant rate, for instance, 10 °C/minute, from ambient temperature to a final temperature above the expected decomposition, such as 600 °C.

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The onset of decomposition is identified as the temperature at which a significant mass loss begins. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining the melting point and thermal stability of this compound.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Thermal Stability Analysis.

References

Magnesium Trifluoromethanesulfonate: A Technical Guide to its Hygroscopic Nature and Handling

For Researchers, Scientists, and Drug Development Professionals

Magnesium trifluoromethanesulfonate (B1224126), also known as magnesium triflate (Mg(OTf)₂), is a powerful Lewis acid catalyst increasingly employed in organic synthesis, catalysis, and as an electrolyte component in battery research.[1][2] Its effectiveness is rooted in the strong electron-withdrawing nature of the trifluoromethanesulfonate anions, which enhances the Lewis acidity of the magnesium center.[3] However, a critical physical property that demands careful consideration in its application and storage is its hygroscopic nature. This technical guide provides an in-depth overview of the hygroscopicity of magnesium trifluoromethanesulfonate, outlines experimental protocols for its characterization, and details best practices for its safe handling and storage.

The Hygroscopic Nature of this compound

Experimental Protocols for Determining Hygroscopicity

To quantitatively assess the hygroscopic nature of this compound or similar compounds, several established experimental methods can be employed. These protocols are crucial for quality control and for determining appropriate handling and storage conditions.

Gravimetric Sorption Analysis (GSA)

Gravimetric Sorption Analysis is a common method to determine the amount and rate of vapor sorption by a sample.

Methodology:

-

Sample Preparation: A pre-weighed sample of this compound (typically 5-15 mg) is placed on a microbalance within the GSA instrument.

-

Pre-treatment/Drying: To ensure that the results are independent of the initial moisture content, the sample is first dried under a controlled atmosphere (e.g., 40°C at 0% relative humidity) until a stable weight is achieved.

-

Sorption Phase: The relative humidity (RH) of the chamber is then incrementally increased in a stepwise manner (e.g., in 10% RH steps from 0% to 90% RH).

-

Equilibration: At each RH step, the sample weight is continuously monitored until it stabilizes, indicating that equilibrium has been reached. The weight gain at each step is recorded.

-

Desorption Phase (Optional): The relative humidity can then be incrementally decreased to measure moisture loss and assess the reversibility of the sorption process.

-

Data Analysis: The change in mass versus relative humidity is plotted to generate a moisture sorption isotherm. This isotherm provides quantitative data on the material's hygroscopicity.

Static Method (Desiccator Method)

This is a simpler, though less detailed, method for assessing hygroscopicity.

Methodology:

-

Sample Preparation: A precisely weighed amount of this compound (e.g., 300-500 mg) is placed in a pre-weighed, dry container (e.g., a petri dish).

-

Controlled Humidity Environment: The sample is placed in a sealed desiccator containing a saturated salt solution that maintains a specific relative humidity (e.g., a saturated solution of ammonium (B1175870) chloride maintains approximately 80% RH at 25°C). A thermohygrometer should be placed inside the desiccator to monitor the conditions.

-

Equilibration: The sample is stored in the desiccator for a defined period (e.g., 24 hours) at a constant temperature (e.g., 25°C).[3]

-

Final Weighing: After the equilibration period, the sample is removed and immediately weighed.

-

Calculation: The percentage weight gain is calculated using the initial and final weights of the sample.

The European Pharmacopoeia provides a classification for the hygroscopicity of a substance based on the percentage increase in weight after storage for 24 hours at 80% relative humidity and 25°C:

-

Slightly hygroscopic: Increase in weight is less than 2% and equal to or greater than 0.2%.

-

Hygroscopic: Increase in weight is less than 15% and equal to or greater than 2%.

-

Very hygroscopic: Increase in weight is equal to or greater than 15%.

-

Deliquescent: Sufficient water is absorbed to form a liquid.

Handling and Storage of this compound

Due to its hygroscopic and corrosive nature, strict handling and storage procedures are mandatory to ensure the integrity of the compound and the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A summary of the required personal protective equipment is provided in the table below.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield.[5][7] | Protects against dust particles and accidental splashes. |

| Hand Protection | Protective gloves (e.g., neoprene or nitrile rubber).[5][7] | Prevents skin contact, as the compound causes severe skin burns.[6][7][8][9] |

| Skin and Body Protection | Wear suitable protective clothing to prevent skin exposure.[5][7][8] | Minimizes the risk of skin contact. |

| Respiratory Protection | In case of inadequate ventilation, use a NIOSH-certified dust and mist respirator.[7] | Prevents inhalation of dust particles, which can cause respiratory irritation.[5] |

Engineering Controls and Storage

| Control/Storage Parameter | Recommendation | Rationale |

| Ventilation | Handle in a well-ventilated area, preferably in a fume hood or with local exhaust ventilation.[5][7][8] | Minimizes inhalation exposure to dust. |

| Storage Container | Keep in a tightly closed container.[][7][9] | Prevents absorption of atmospheric moisture. |

| Storage Conditions | Store in a dry, cool, and well-ventilated place.[5][8] | Maintains chemical stability and prevents degradation. |

| Inert Atmosphere | For long-term storage or for highly sensitive applications, store under an inert gas such as nitrogen.[5][8] | Provides the best protection against moisture. |

| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases.[][5][7] | Prevents potentially hazardous chemical reactions. |

| Emergency Equipment | Ensure that eyewash stations and safety showers are in close proximity to the workstation.[5][8] | Allows for immediate response in case of accidental exposure. |

Logical Workflow for Handling and Storage

The following diagram illustrates the decision-making process and workflow for the proper handling and storage of hygroscopic and corrosive materials like this compound.

Caption: Workflow for Handling Hygroscopic and Corrosive Solids.

Safety and First Aid

This compound is classified as a substance that causes severe skin burns and eye damage.[6][7][8][9] In case of exposure, immediate action is critical.

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Get immediate medical attention.[5][8] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Get immediate medical attention.[6][8][9] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get immediate medical attention.[6][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get immediate medical attention.[5][6][8] |

Signaling Pathway of Corrosive Action

The corrosive action of this compound upon contact with tissue is a direct chemical injury. The following diagram illustrates the logical progression of this action.

Caption: Logical Progression of Corrosive Injury.

References

- 1. HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. asiapharmaceutics.info [asiapharmaceutics.info]

- 5. quora.com [quora.com]

- 6. This compound, 97% | Fisher Scientific [fishersci.ca]

- 7. This compound 0.97 Magnesium triflate [sigmaaldrich.com]

- 8. Effect of hygroscopicity of the metal salt on the formation and air stability of lyotropic liquid crystalline mesophases in hydrated salt-surfactant systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

Magnesium Trifluoromethanesulfonate: A Technical Safety Guide for Laboratory Professionals

This guide provides an in-depth overview of the safety information for Magnesium trifluoromethanesulfonate (B1224126) (CAS No. 60871-83-2), also known as Magnesium Triflate. The information is compiled from various Safety Data Sheets (SDS) to ensure researchers, scientists, and drug development professionals can handle this compound safely.

Hazard Identification and Classification

Magnesium trifluoromethanesulfonate is classified as a hazardous chemical under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] It is a corrosive solid that can cause severe damage to skin and eyes upon contact.

The primary danger associated with this chemical is its corrosive nature.[1][2][3][4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these hazards.

Table 1: GHS Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement Code | Hazard Statement |

|---|---|---|---|

| Skin Corrosion/Irritation | Category 1B / 1C | H314 | Causes severe skin burns and eye damage.[1][2][3][4][5][6] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318 | Causes serious eye damage.[2][5] |

| Specific target organ toxicity (single exposure) | Category 3 | H335 | May cause respiratory irritation.[3] |

The assigned signal word is "Danger" .[1][2][3][4][6]

Caption: GHS Hazard Communication Workflow.

Physical and Chemical Properties

Understanding the physical state and properties of a chemical is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Physical State | Solid | [2] |

| Formula | C2F6MgO6S2 | [2][3][4][6] |

| Molecular Weight | 322.44 g/mol | [6] |

| Melting Point | ≥300 °C (lit.) | |

| Stability | Hygroscopic; stable under normal conditions.[1] | [1] |

| Solubility | Soluble in water. |[1] |

Exposure Controls and Personal Protection

To minimize exposure, a combination of engineering controls and personal protective equipment (PPE) is mandatory.

-

Engineering Controls : Work should be conducted in a well-ventilated area.[1][3] Local exhaust ventilation is recommended to minimize dust exposure.[2] Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of potential exposure.[2][3]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical goggles or a face shield.[2][3] Contact lenses should not be worn.[2]

-

Hand Protection : Neoprene or nitrile rubber gloves are recommended.[2]

-

Skin and Body Protection : Wear suitable protective clothing to prevent skin contact.[2][3]

-

Respiratory Protection : If dust formation is likely, a NIOSH-certified dust and mist respirator is recommended.[2] Follow OSHA respirator regulations (29 CFR 1910.134).[1][3]

-

Caption: Logical Relationships for Safe Handling and Storage.

First-Aid and Emergency Protocols

Due to its corrosive nature, immediate and appropriate first-aid is critical upon any exposure. Specific treatment is required, and a physician or Poison Center should be called immediately.[1][2][3][4]

Experimental Protocol: Emergency First-Aid Response

The following protocols are based on standard emergency responses for corrosive materials and should be performed while seeking immediate medical attention.

-

Objective : To mitigate injury from exposure to this compound.

-

Materials : Safety shower, eyewash station, clean water, mild soap, fresh air source.

-

Methodology :

Caption: Emergency First-Aid Response Workflow.

Fire-Fighting and Accidental Release Measures

-

Fire-Fighting :

-

This material is combustible. Irritating fumes and organic acid vapors may develop when exposed to high temperatures or flame.[2] Hazardous decomposition products can include sulfur oxides, hydrogen fluoride, and magnesium oxide.[3]

-

Suitable extinguishing media : Use water spray, alcohol-resistant foam, carbon dioxide, or dry chemical.[2][4]

-

Firefighter protection : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[4]

-

-

Accidental Release Measures :

-

Personal Precautions : Evacuate unnecessary personnel.[2][3] Ensure adequate ventilation.[4] Avoid dust formation and do not breathe dust.[2][4] Wear the personal protective equipment described in Section 3.[2][4]

-

Environmental Precautions : Prevent the product from entering drains, sewers, or public waters.[2][3]

-

Containment and Cleanup : Sweep or shovel spills into a suitable, closed container for disposal.[2][3][4]

-

Handling, Storage, and Disposal

-

Precautions for Safe Handling : Avoid contact with skin and eyes.[2][3] Avoid the formation of dust and aerosols.[2][4] Wash hands thoroughly after handling.[2][4]

-

Conditions for Safe Storage :

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2][4] Do not mix with other waste.

Toxicological and Ecological Information

-

Toxicological Information :

-

There is no quantitative acute toxicity information available for this product.[1][4] The toxicological properties have not been fully investigated.[1]

-

Primary Routes of Exposure : Inhalation, ingestion, skin, and eye contact.

-

Health Effects :

-

Carcinogenicity : This product is not listed as a carcinogen by IARC, NTP, or OSHA.[2]

-

-

Ecological Information :

References

- 1. fishersci.com [fishersci.com]

- 2. gelest.com [gelest.com]

- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 4. Page loading... [guidechem.com]

- 5. This compound | C2F6MgO6S2 | CID 2734125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 0.97 Magnesium triflate [sigmaaldrich.com]

An In-depth Technical Guide to Magnesium Trifluoromethanesulfonate and the Electron-Withdrawing Properties of the Triflate Anion

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium trifluoromethanesulfonate (B1224126), often abbreviated as Mg(OTf)₂, is a powerful and versatile Lewis acid catalyst that has garnered significant attention in organic synthesis. Its efficacy stems from the combination of a divalent magnesium cation and the highly electron-withdrawing trifluoromethanesulfonate (triflate) anion. This guide provides a comprehensive overview of the core attributes of magnesium trifluoromethanesulfonate, with a particular focus on the profound influence of the triflate anion's electron-withdrawing properties on the compound's catalytic activity. Detailed experimental protocols for its synthesis and application, alongside tabulated quantitative data from various catalytic reactions, are presented to facilitate its practical use in research and development.

Introduction

Lewis acid catalysis is a cornerstone of modern organic synthesis, enabling a vast array of chemical transformations. Among the diverse family of Lewis acids, metal triflates have emerged as particularly effective catalysts due to their high Lewis acidity, stability, and, in some cases, water tolerance. This compound, Mg(CF₃SO₃)₂, is a notable member of this class, offering a unique combination of reactivity and practicality.

The triflate anion (CF₃SO₃⁻) is the conjugate base of trifluoromethanesulfonic acid (triflic acid), a superacid. The exceptional stability of the triflate anion is a direct consequence of the strong inductive and resonance effects of the trifluoromethyl group. This inherent stability and electron-withdrawing nature are pivotal to the properties of this compound.

Physicochemical Properties of this compound

This compound is a white to off-white, hygroscopic crystalline powder.[1] Its high thermal stability and solubility in a range of organic solvents make it a convenient catalyst for a variety of reaction conditions. A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₂F₆MgO₆S₂ | [1][2] |

| Molecular Weight | 322.44 g/mol | [1][2] |

| Appearance | White to off-white powder | [1] |

| Melting Point | >300 °C | [1] |

| Solubility | Soluble in water and polar organic solvents | [3] |

| CAS Number | 60871-83-2 | [1][2] |

| Hygroscopicity | Highly hygroscopic | [1] |

The Triflate Anion: A Key to Enhanced Lewis Acidity

The remarkable catalytic activity of this compound is intrinsically linked to the electron-withdrawing properties of the triflate anion. The trifluoromethyl group (-CF₃) is one of the strongest electron-withdrawing groups in organic chemistry. This property arises from the high electronegativity of the fluorine atoms, which creates a strong inductive effect, pulling electron density away from the sulfonate group.

This inductive effect, combined with resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group, renders the triflate anion exceptionally stable and a very poor nucleophile. The stability of the anion is crucial as it minimizes ion pairing with the magnesium cation, thereby increasing the effective positive charge and Lewis acidity of the Mg²⁺ center.[1] This enhanced Lewis acidity allows the magnesium ion to more effectively coordinate to and activate Lewis basic substrates, such as carbonyl compounds, in organic reactions.

Synthesis of this compound

This compound can be synthesized through the reaction of a magnesium base with trifluoromethanesulfonic acid. A general and straightforward laboratory procedure is outlined below.

Experimental Protocol: Synthesis from Magnesium Carbonate

Materials:

-

Magnesium carbonate (MgCO₃)

-

Trifluoromethanesulfonic acid (CF₃SO₃H)

-

Deionized water

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Heating mantle

-

Büchner funnel and filter paper

-

Vacuum oven

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, suspend magnesium carbonate (1.0 eq.) in a minimal amount of deionized water.

-

Cool the suspension in an ice bath.

-

Slowly add trifluoromethanesulfonic acid (2.0 eq.) dropwise from a dropping funnel with vigorous stirring. The addition will cause gas evolution (CO₂), so the addition rate should be controlled to avoid excessive foaming.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours until the gas evolution ceases and a clear solution is obtained.

-

Remove the water under reduced pressure using a rotary evaporator to obtain a white solid.

-

To ensure the product is anhydrous, the solid can be washed with diethyl ether and then dried in a vacuum oven at 100-120 °C for several hours.

-

Store the resulting anhydrous this compound in a desiccator due to its hygroscopic nature.

Catalytic Applications in Organic Synthesis

This compound has proven to be an effective catalyst for a variety of important organic transformations, including Friedel-Crafts reactions, aldol (B89426) condensations, and asymmetric synthesis.

Friedel-Crafts Acylation

Mg(OTf)₂ catalyzes the acylation of aromatic compounds, a fundamental method for the formation of aryl ketones. The Lewis acidic magnesium center activates the acylating agent, typically an acid anhydride (B1165640) or acyl chloride, rendering it more susceptible to nucleophilic attack by the aromatic ring.

Table 2: Magnesium Triflate Catalyzed Friedel-Crafts Acylation of Anisole (B1667542)

| Entry | Acylating Agent | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzoic Anhydride | 5 | Choline chloride-urea (DES) | 100 (MW) | 0.17 | >75 | [4] |

| 2 | Acetic Anhydride | 10 | [bmim][BF₄] | 80 | 1 | quant. |

Aldol Condensation

The aldol condensation, a classic carbon-carbon bond-forming reaction, can be efficiently catalyzed by magnesium triflate. Mg(OTf)₂ coordinates to the carbonyl oxygen of the electrophilic aldehyde or ketone, increasing its electrophilicity and facilitating the attack of an enol or enolate nucleophile.

Asymmetric Synthesis

In combination with chiral ligands, this compound has emerged as a powerful tool in asymmetric catalysis. Chiral N,N'-dioxide ligands, in particular, form well-defined complexes with Mg(OTf)₂ that can induce high levels of enantioselectivity in various reactions.

A notable example is the asymmetric[5][6]-rearrangement of in situ generated ammonium (B1175870) ylides, catalyzed by a chiral N,N'-dioxide/Mg(OTf)₂ complex.[5][6] This reaction provides a route to valuable chiral anti-α-amino acid derivatives.

Catalytic Cycle in Asymmetric[6][7]-Rearrangement

The proposed catalytic cycle for the asymmetric[5][6]-rearrangement of an ammonium ylide catalyzed by a chiral N,N'-dioxide/Mg(OTf)₂ complex is depicted below. The magnesium center plays a crucial role in coordinating both the chiral ligand and the substrate, thereby creating a chiral environment that directs the stereochemical outcome of the rearrangement.

Experimental Protocol: Magnesium Triflate Catalyzed Friedel-Crafts Acylation of Anisole

This protocol provides a general procedure for the Mg(OTf)₂-catalyzed acylation of anisole with benzoic anhydride.

Materials:

-

This compound (Mg(OTf)₂)

-

Anisole

-

Benzoic anhydride

-

Deep Eutectic Solvent (e.g., Choline chloride:Urea 1:2) or another suitable solvent (e.g., acetonitrile)

-

Microwave reactor or conventional heating setup

-

Magnetic stirrer and stir bar

-

Reaction vessel (e.g., microwave tube)

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-